molecular formula C16H11ClO4 B5751708 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one

3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one

Cat. No. B5751708
M. Wt: 302.71 g/mol
InChI Key: IHOGFEGJADPUTJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the class of chemicals known as isoxazoles, which are known for their ability to inhibit the synthesis of carotenoids in plants.

Mechanism of Action

3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. Specifically, it inhibits the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. Without carotenoids, plants are unable to produce energy through photosynthesis and eventually die.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one has also been found to have other biochemical and physiological effects. It has been shown to induce oxidative stress in plants, which can lead to cell death. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which are foreign substances that enter the body and can be harmful.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its specificity for inhibiting phytoene desaturase. This allows researchers to study the effects of carotenoid depletion on plant growth and development. However, one limitation is that 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one is not effective against all types of weeds, and its effectiveness can vary depending on the species of plant being studied.

Future Directions

There are several future directions for research on 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new herbicides that are more effective and environmentally friendly. Finally, more research is needed to understand the biochemical and physiological effects of 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one on plants and other organisms.

Synthesis Methods

The synthesis of 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 2-chlorophenol with 3-methoxy-4-hydroxycoumarin in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 100°C. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its use in agriculture, 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential chemotherapeutic agent.

properties

IUPAC Name

3-(2-chlorophenoxy)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGFEGJADPUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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